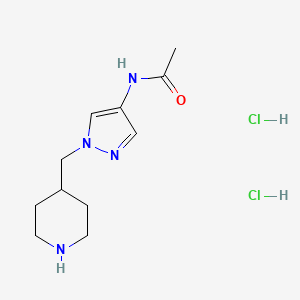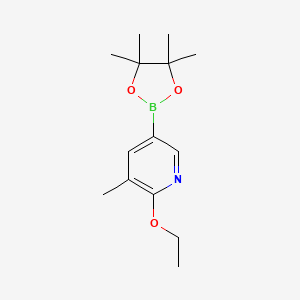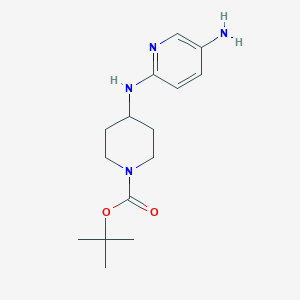
tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate
概要
説明
“tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate” is an organic compound with the CAS Number: 936368-89-7 . It has a molecular weight of 292.38 . The IUPAC name for this compound is tert-butyl 4-[(5-amino-2-pyridinyl)amino]-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-12(7-9-19)18-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3,(H,17,18) . This code provides a unique identifier for the molecular structure of the compound .
Physical And Chemical Properties Analysis
The compound is stored at a temperature of 28 C . The physical form of the compound is not specified in the available resources .
科学的研究の応用
Synthetic Routes and Applications
Graphical Synthetic Routes of Vandetanib
Vandetanib synthesis employs tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as an intermediate. The synthesis route includes substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution steps, offering high yield and commercial viability for industrial production (W. Mi, 2015).
Environmental and Health Impact
Synthetic Phenolic Antioxidants
A study on synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), highlights the need for future research on the contamination and environmental behaviors of novel high molecular weight SPAs and their toxicity effects. It stresses the development of SPAs with low toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).
Therapeutic Potential and Pharmacology
Phytochemical Constituents as Future Antidepressants
Research on the antidepressant potential of phytochemicals indicates the relevance of structural motifs found in various compounds, including those resembling tert-butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate, for natural or synthetic antidepressant development (Roodabeh Bahramsoltani et al., 2015).
Safety and Hazards
特性
IUPAC Name |
tert-butyl 4-[(5-aminopyridin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-12(7-9-19)18-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTYGHIEYTTWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

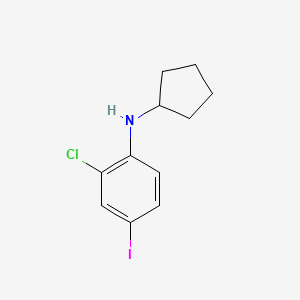
![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)
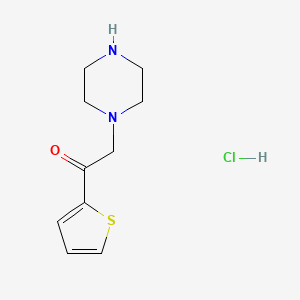
![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)
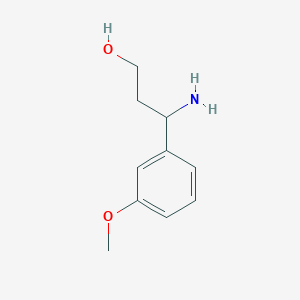
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1455179.png)
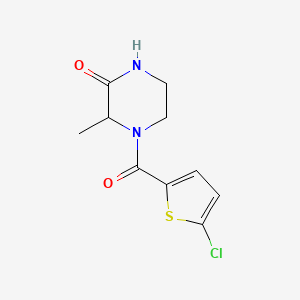
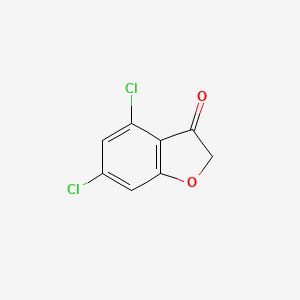
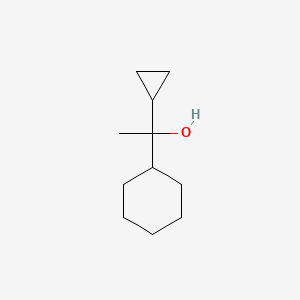
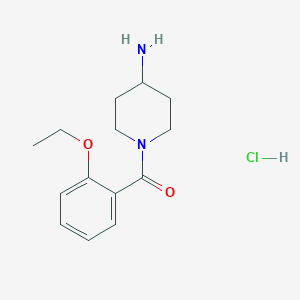
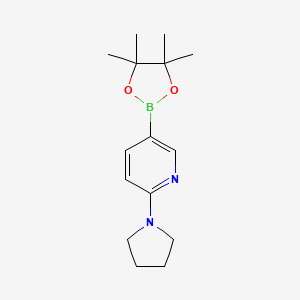
![2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1455189.png)
